molecular formula C11H12O3 B1629349 Methyl 4-acetyl-3-methylbenzoate CAS No. 57542-73-1

Methyl 4-acetyl-3-methylbenzoate

Cat. No.: B1629349
CAS No.: 57542-73-1
M. Wt: 192.21 g/mol
InChI Key: FBQAYGQDIITNCL-UHFFFAOYSA-N
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Description

Methyl 4-acetyl-3-methylbenzoate: is an organic compound with the molecular formula C11H12O3 . It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl group, and the hydrogen atom at the para position is replaced by an acetyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-acetyl-3-methylbenzoate can be synthesized through several methods. One common synthetic route involves the esterification of 4-acetyl-3-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as purification through distillation or recrystallization to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-acetyl-3-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-acetyl-3-methylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-acetyl-3-methylbenzoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Methyl 4-acetyl-3-methylbenzoate can be compared with other similar compounds such as:

    Methyl 4-acetylbenzoate: Lacks the methyl group at the meta position.

    Methyl 3-acetylbenzoate: Has the acetyl group at the meta position instead of the para position.

    Methyl 4-methylbenzoate: Lacks the acetyl group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .

Properties

IUPAC Name

methyl 4-acetyl-3-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-7-6-9(11(13)14-3)4-5-10(7)8(2)12/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBQAYGQDIITNCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)OC)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60609316
Record name Methyl 4-acetyl-3-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60609316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57542-73-1
Record name Benzoic acid, 4-acetyl-3-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57542-73-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-acetyl-3-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60609316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Methyl 4-bromo-methylbenzoate (2.146 g, 9.368 mmol), 1,3-bis(diphenylphosphino)propane (0.21 g, 0.52 mmol), sodium carbonate (2.19 g, 20.6 mmol) and palladium (II) acetate (0.10 g, 0.47 mmol) were combined in a vial and purged with argon. Methanol (10.7 mL, 265 mmol) and n-butyl vinyl ether (4.83 mL, 37.5 mmol) were added by syringe. The resulting mixture was further sonicated under argon flow for several minutes then heated at 90° C. overnight. Upon cooling to room temperature, the reaction was diluted with methanol (10 mL). Celite (2 g) was added, the mixture thoroughly homogenized and filtered. The filter cake was washed with several mL of methanol. To the red/brown methanolic filtrate was added 6M aqueous HCl (6.5 mL). The solution turned yellow and then turbid white over stirring at room temperature (0.3 h). The solvent was removed under reduced pressure and the residue obtained was partitioned between ethyl acetate (75 mL) and water (30 mL). The aqueous phase was extracted with ethyl acetate (30 mL). The extracts were combined, washed with saturated aqueous sodium bicarbonate then brine, dried over sodium sulfate, filtered and concentrated under reduced pressure. The crude residue was dried in vacuo to remove butanol. The residue was purified by silica gel chromatography (5-20% EtOAC/hexanes gradient) to afford the title compound as an off-white solid (1.49 g, 83%). LC-MS: (FA) ES+ 193; 1H NMR (400 MHz, DMSO) δ 7.89-7.83 (m, 3H), 3.86 (s, 3H), 2.57 (s, 3H), 2.44 (s, 3H).
Quantity
2.146 g
Type
reactant
Reaction Step One
Quantity
2.19 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
0.1 g
Type
catalyst
Reaction Step Four
Quantity
0.21 g
Type
catalyst
Reaction Step Five
Quantity
4.83 mL
Type
reactant
Reaction Step Six
Quantity
10.7 mL
Type
solvent
Reaction Step Six
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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